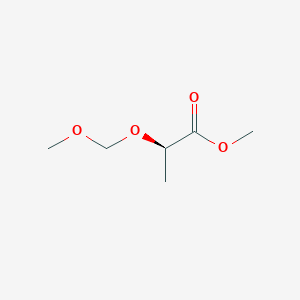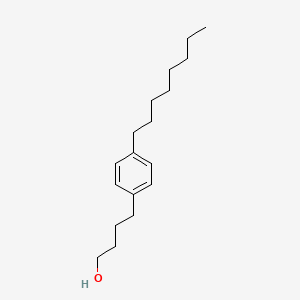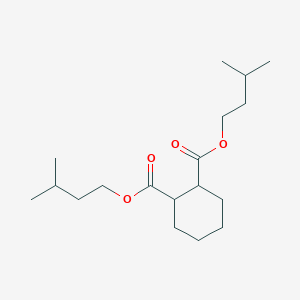
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester is an organic compound with the molecular formula C18H32O4. It is a diester derived from 1,2-cyclohexanedicarboxylic acid and 3-methylbutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester can be synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with 3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and product purity.
化学反応の分析
Types of Reactions
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,2-cyclohexanedicarboxylic acid and 3-methylbutanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing 3-methylbutanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2-Cyclohexanedicarboxylic acid and 3-methylbutanol.
Transesterification: New esters and 3-methylbutanol.
Oxidation: Carboxylic acids and other oxidation products.
科学的研究の応用
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in biological systems as a non-phthalate plasticizer.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Utilized in the production of flexible plastic articles, coatings, and adhesives.
作用機序
The mechanism of action of 1,2-cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of polymers.
類似化合物との比較
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester can be compared with other similar compounds such as:
1,2-Cyclohexanedicarboxylic acid, diisononyl ester: Another plasticizer with similar applications but different alkyl groups.
1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester: Used in similar applications but has different physical properties due to the different ester groups.
1,2-Cyclohexanedicarboxylic acid, di(2-methylbutyl) ester: Similar structure but different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties, making it suitable for particular applications where other esters may not perform as effectively.
特性
CAS番号 |
228853-14-3 |
|---|---|
分子式 |
C18H32O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
bis(3-methylbutyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C18H32O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h13-16H,5-12H2,1-4H3 |
InChIキー |
FTQQZEVRNWXZBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C1CCCCC1C(=O)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


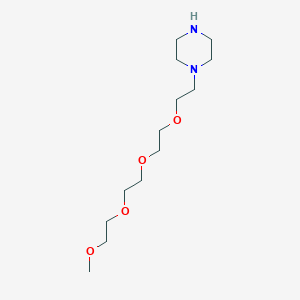
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
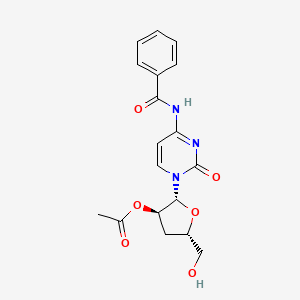
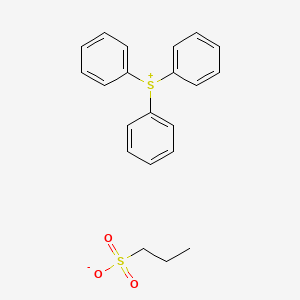
![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
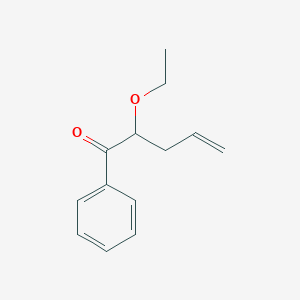
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)


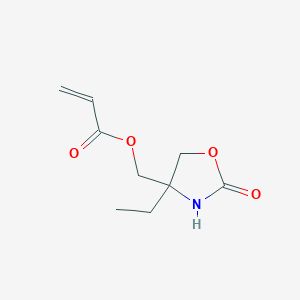
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
